![molecular formula C6H6INO B2724349 (4-Iodopyridin-2-yl)methanol CAS No. 565237-06-1](/img/structure/B2724349.png)
(4-Iodopyridin-2-yl)methanol
Overview
Description
(4-Iodopyridin-2-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Catalytic Applications
(4-Iodopyridin-2-yl)methanol has been explored for its potential in catalytic activities. For instance, its derivatives have been used in the regioselective ring opening of epoxides , demonstrating high efficiency and stereospecificity under neutral conditions. This process yields products with good to excellent regioselectivity and can be applied in the synthesis of optically active compounds, highlighting the catalyst's stability and reusability (Ghaffari Khalig, 2012).
Material Science
In material science, (4-Iodopyridin-2-yl)methanol has contributed to the development of new materials with unique properties. Research includes the synthesis of coordination polymers where its derivatives act as ligands, facilitating the formation of structures with potential applications in gas storage, separation, and catalysis. These materials exhibit interesting properties such as reversible ligand substitution and structural transformations, crucial for applications in sorption and catalysis (Bradshaw, Warren, & Rosseinsky, 2007).
Organic Synthesis
In the realm of organic synthesis, (4-Iodopyridin-2-yl)methanol and its derivatives have been involved in the synthesis of complex organic molecules . For example, it has been used as a precursor for the synthesis of biomimetic chelating ligands, showcasing its utility in constructing complex organic frameworks with potential applications in medicinal chemistry and materials science (Gaynor, McIntyre, & Creutz, 2023).
properties
IUPAC Name |
(4-iodopyridin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPDZESDLAXZIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodopyridin-2-yl)methanol |
Synthesis routes and methods I
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Synthesis routes and methods II
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